REACTION_SMILES
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[Cl:27][CH2:28][Cl:29].[H-:16].[Na+:15].[O:30]=[CH:31][N:32]([CH3:33])[CH3:34].[OH2:35].[c:17]1([S:23](=[O:24])(=[O:25])[Cl:26])[cH:18][cH:19][cH:20][cH:21][cH:22]1.[nH:1]1[c:2]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12>>[n:1]1([S:23]([c:17]2[cH:18][cH:19][cH:20][cH:21][cH:22]2)(=[O:24])=[O:25])[c:2]([C:10](=[O:11])[O:12][CH2:13][CH3:14])[cH:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1cc2ccccc2[nH]1
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Name
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Type
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product
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Smiles
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CCOC(=O)c1cc2ccccc2n1S(=O)(=O)c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |